1-Hydroxycyclopropanecarbohydrazide
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Overview
Description
1-Hydroxycyclopropanecarbohydrazide is a chemical compound with the molecular formula C₄H₈N₂O₂ and a molecular weight of 116.12 g/mol It is a derivative of cyclopropanecarboxylic acid and contains both hydroxyl and hydrazide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Hydroxycyclopropanecarbohydrazide can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with hydrazine hydrate under controlled conditions. The reaction typically proceeds as follows:
- The reaction mixture is then cooled, and the product is isolated by filtration or extraction .
Cyclopropanecarboxylic acid: is dissolved in an appropriate solvent, such as ethanol or methanol.
Hydrazine hydrate: is added to the solution, and the mixture is heated under reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-quality material .
Chemical Reactions Analysis
Types of Reactions
1-Hydroxycyclopropanecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Ammonia (NH₃), primary amines (RNH₂).
Major Products Formed
Oxidation: Formation of cyclopropanecarboxylic acid derivatives.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of substituted hydrazides.
Scientific Research Applications
1-Hydroxycyclopropanecarbohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-hydroxycyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its hydrazide group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanecarboxylic acid hydrazide
- Cyclopropanecarboxylic acid hydroxylamine
- Cyclopropanecarboxylic acid semicarbazide
Uniqueness
1-Hydroxycyclopropanecarbohydrazide is unique due to the presence of both hydroxyl and hydrazide functional groups, which confer distinct reactivity and potential for diverse applications. Its cyclopropane ring adds to its structural uniqueness, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-hydroxycyclopropane-1-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c5-6-3(7)4(8)1-2-4/h8H,1-2,5H2,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYLUVXSPAIYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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